molecular formula C11H12O3 B1625824 2-Benzyl-3-oxobutanoic acid CAS No. 2382-58-3

2-Benzyl-3-oxobutanoic acid

Cat. No.: B1625824
CAS No.: 2382-58-3
M. Wt: 192.21 g/mol
InChI Key: WXRKHHZAGZHEHZ-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxobutanoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of acetoacetic acid, where a benzyl group is attached to the second carbon of the acetoacetic acid structure

Scientific Research Applications

2-Benzyl-3-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxobutanoic acid typically involves the alkylation of acetoacetic acid derivatives. One common method is the reaction of benzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl-substituted diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-benzyl-3-hydroxybutanoic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzyl-substituted diketones or carboxylic acids.

    Reduction: 2-Benzyl-3-hydroxybutanoic acid.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxobutanoic acid depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyl group can influence the compound’s binding affinity and specificity for certain molecular targets. Additionally, the keto group can participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

    Acetoacetic acid: The parent compound, which lacks the benzyl group.

    3-Oxobutanoic acid: Another derivative of acetoacetic acid with different substituents.

    Benzyl acetoacetate: A related compound where the benzyl group is attached to the ester form of acetoacetic acid.

Uniqueness: 2-Benzyl-3-oxobutanoic acid is unique due to the presence of both the benzyl group and the keto group, which confer distinct chemical properties and reactivity. The benzyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-benzyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRKHHZAGZHEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517965
Record name 2-Benzyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-58-3
Record name 2-Benzyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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